6-Methoxyquinolin-8-ol
Overview
Description
6-Methoxyquinolin-8-ol is a chemical compound with the CAS number 477601-28-8 . It is used in research and development .
Synthesis Analysis
The synthesis of 6-Methoxyquinolin-8-ol and its derivatives has been described in several scientific papers . For instance, one study describes the enantioselective synthesis of 8-Hydroxyquinoline derivatives, which are structurally related to 6-Methoxyquinolin-8-ol . Another study discusses the synthesis of a complex that includes a 6-Methoxyquinolin-4-yl moiety .Molecular Structure Analysis
The molecular structure of 6-Methoxyquinolin-8-ol can be analyzed using various techniques . For instance, X-ray crystallography and electron diffraction can be used to determine the three-dimensional molecular structure of small molecule compounds .Chemical Reactions Analysis
The analysis of chemical reactions involving 6-Methoxyquinolin-8-ol can be performed using various techniques . For example, electroanalytical tools can be used to study reaction mechanisms , and quantitative chemical analysis methods can be used to determine the amount of a substance present in a sample .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Methoxyquinolin-8-ol can be analyzed using various techniques . These properties include color, density, hardness, melting and boiling points, and the ability to undergo specific chemical changes .Scientific Research Applications
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Antimicrobial Activity
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Anticancer Activity
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Antifungal Activity
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Drug Discovery
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Synthesis of Biologically Active Compounds
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Broad-Spectrum Anti-infectives
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Antiplasmodial Activity
- A new series of compounds was prepared from 6-methoxyquinolin-8-amine or its N - (2-aminoethyl) analogue via Ugi-azide reaction . These compounds were tested for their antiplasmodial activity against Plasmodium falciparum NF54 . The activity and the cytotoxicity were strongly influenced by the linker and its substitution . The most active compounds showed good activity and promising selectivity .
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Antimalarial Activity
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Broad-Spectrum Anti-infectives
- Quinoline is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry .
Safety And Hazards
properties
IUPAC Name |
6-methoxyquinolin-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-8-5-7-3-2-4-11-10(7)9(12)6-8/h2-6,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKFRQULMGLXBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592480 | |
Record name | 6-Methoxyquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxyquinolin-8-ol | |
CAS RN |
477601-28-8 | |
Record name | 6-Methoxyquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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